Compound Description: This compound and its eleven substituted analogs were synthesized and evaluated for in vitro antimicrobial activity. These compounds displayed activity against various Bacillus species and Clostridium perfringens, including a tetracycline-resistant strain [].
Compound Description: The (2S)-(-)-isomer of this compound demonstrated significantly greater potency in inhibiting mitotic cell division in L1210 leukemia cells compared to its (2R)-(+)-isomer or the racemic mixture [].
Compound Description: EMTPP was identified as a mechanism-based inactivator of both cytochrome P450 2D6 (CYP2D6) [] and CYP3A4 []. It exhibited time-dependent, NADPH-dependent, and concentration-dependent inhibition of both enzymes. Mechanistic studies indicated that EMTPP inactivates these enzymes through apoprotein adduction, likely involving a reactive imidazo-methide-like metabolite [].
Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that effectively decreases pulmonary and systemic arterial pressures while increasing cardiac output [].
Compound Description: p-MPPI is a selective serotonin 5-HT1A receptor antagonist. Radiolabeled with Iodine-123 ([¹²³I]p-MPPI), it exhibits favorable brain penetration and regional distribution in rats, suggesting its potential as a SPECT imaging agent for 5-HT1A receptors [, ]. Subsequent studies with a fluorine-18 labeled analog, p-[¹⁸F]MPPF, further confirmed its suitability as a PET imaging agent for 5-HT1A receptors []. Further investigation into p-MPPI and its p-fluoro analog, p-MPPF, confirmed their in vivo activity as competitive antagonists of both postsynaptic and somatodendritic 5-HT1A receptors [].
Compound Description: This series of compounds was synthesized and investigated for antimicrobial activity due to the known effectiveness of similar 2-amino-4-(p-alkylphenyl)thiazole compounds against Mycobacterium tuberculosis and Japanese B encephalitis virus [].
Compound Description: This series of compounds was synthesized and investigated for antimicrobial activity, drawing inspiration from the use of 2-amino-5-ethyl-1,3,4-thiadiazole as the N-component in the antimicrobial drug sulfathiazole [].
N-(6-Alkoxy-3-pyridazinyl)-5-nitro-2-furamide
Compound Description: These compounds were synthesized and examined for antimicrobial activity based on the utilization of 3-amino-6-methoxypyridazine as the N-component in the antimicrobial drug sulfamethoxypyridazine [].
Compound Description: p-[¹⁸F]MPPF, a fluorine-18 labeled analog of p-MPPI, demonstrated favorable characteristics as a PET imaging agent for 5-HT1A receptors in rats []. Binding studies indicated that the carbon-fluorine bond remained stable in vivo, and the compound effectively crossed the blood-brain barrier. Autoradiography confirmed that p-[¹⁸F]MPPF specifically labeled brain regions known to express 5-HT1A receptors, suggesting its potential for noninvasive imaging of these receptors in living subjects.
Compound Description: This compound is a key intermediate in the synthesis of potent fibrinogen receptor antagonists based on the 2-(piperazin-1-yl)-3H-quinazolin-4-one scaffold [].
Compound Description: This compound was successfully synthesized with an overall yield of 56% (based on 5-nitroindole-2-carboxylic acid) by converting the starting acid to its acyl chloride, followed by condensation with 1-[3-(1-methylethylamino)-2-pyridinyl]piperazine [].
Compound Description: Fifteen novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide were synthesized and tested for in vitro antimicrobial activity. Notably, compound 15, containing a 5-nitro-2-furoyl moiety, exhibited potent activity against Gram-positive bacteria [].
Compound Description: S14506 is a potent and selective 5-HT1A receptor agonist. Researchers have developed several methods for labeling S14506 with positron emitters, such as carbon-11 and fluorine-18, at different positions within the molecule []. These labeled analogs of S14506 are intended for positron emission tomography (PET) imaging studies to investigate 5-HT1A receptor distribution and function in the brain.
Compound Description: This compound was structurally characterized using single-crystal X-ray diffraction []. The study reported the crystallographic parameters, bond lengths, and angles, providing insights into the molecular conformation and packing of the molecule in the solid state.
Compound Description: [¹²⁵I]p-MPPI is a radioiodinated derivative of the 5-HT1A receptor antagonist p-MPPI []. In vitro binding and autoradiographic studies in rat brains demonstrated its high affinity and selectivity for 5-HT1A receptors. The binding characteristics of [¹²⁵I]p-MPPI suggest that it acts as an antagonist at 5-HT1A receptors, as evidenced by its inhibitory effect on [¹²⁵I]R(+)8-OH-PIPAT binding and the lack of an increase in binding in the presence of guanyl nucleotides.
p-Alkylbenzamido Derivatives of p-MPPI
Compound Description: Researchers synthesized a series of p-alkylbenzamido derivatives of p-MPPI to investigate the structure-activity relationship of these compounds as 5-HT1A receptor ligands []. The study aimed to determine the effect of varying the alkyl chain length on the benzamido group on binding affinity for 5-HT1A receptors.
Compound Description: A series of novel 1-(4-substituted)-2-(-4-(piperazine-1-yl)bis-thiazole-5-yl)2-methyl-4-nitro-1H-imidazole-1-yl)ethanone derivatives was synthesized and evaluated for anti-inflammatory activity []. Compounds AR-45a and AR-55a exhibited the most potent in vitro anti-inflammatory activity, demonstrating significant membrane stabilization effects.
1-[Alkyl], 1-[(Heteroaryl)alkyl], and 1-[(Aryl)alkyl]-7-pyridinylimidazo[1,2-a]pyrimidin-5(1H)-one Derivatives
Compound Description: A patent describes the synthesis and use of a series of 1-[alkyl], 1-[(heteroaryl)alkyl], and 1-[(aryl)alkyl]-7-pyridinylimidazo[1,2-a]pyrimidin-5(1H)-one derivatives as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease []. These compounds are believed to exert their therapeutic effect by inhibiting GSK3β, a kinase implicated in the pathogenesis of Alzheimer's disease.
Compound Description: ABT-670 is a potent and orally bioavailable dopamine D4 receptor agonist developed for the treatment of erectile dysfunction []. Structure-activity relationship studies identified the N-oxy-2-pyridinylpiperidine moiety as crucial for both agonist activity and improved oral bioavailability compared to earlier arylpiperazine-based compounds.
Compound Description: This compound contains a thienopyridine moiety, a structural feature found in antiplatelet agents like clopidogrel []. Although specific biological activity data for this compound is not provided in the abstract, its structural similarity to known antiplatelet agents suggests potential activity in inhibiting platelet aggregation.
Compound Description: The paper describes the synthesis of new fused and spiro heterocyclic compounds derived from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phthalazin-1(2H)-one []. The researchers utilized reactions with various reagents, including triethyl orthoformate, furoyl chloride, thiophene-2-aldehyde, phenylisothiocyanate, chloroacetonitrile, p-nitro-ω-bromo-acetophenone, isatin, and fluorenone to create novel triazolothiadiazoles, thiadiazines, and spirocyclic systems.
Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist exhibiting selectivity over other dopamine receptor subtypes []. Structure-activity relationship studies leading to ABT-670 revealed that incorporating an N-oxy-2-pyridinyl moiety was crucial for potent D4 agonism while simultaneously improving oral bioavailability compared to earlier arylpiperazine-based leads.
1-[5-Methanesulfonamido-indolyl-2-carbonyl]-4-[3-(1-methylethylamino)-2-pyridinyl]-piperazine Monomethanesulfonate Salt
Compound Description: This compound has two novel crystalline forms, designated as "S" and "T", that have been characterized using powder X-ray diffraction [].
Compound Description: This paper describes the synthesis and characterization of novel N-(1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl) urea and carboxamide derivatives []. While the specific biological activities of these compounds are not mentioned, the presence of heterocyclic rings and functional groups suggests potential applications in medicinal chemistry.
Venetoclax (ABT-199) and its Metabolites
Compound Description: Venetoclax is a B-cell lymphoma 2 (Bcl-2) protein inhibitor used for treating hematologic malignancies. Studies on its metabolism and disposition in humans have identified various metabolites, including M27 and M30 []. M27 is a major human metabolite formed by CYP3A4-mediated oxidation and subsequent cyclization, while M30 is a nitro reduction metabolite likely produced by gut bacteria.
Compound Description: This study investigated the structure-activity relationship of trans-4-[4-(methoxyphenyl)cyclohexyl]-1-arylpiperazines as potent and selective 5-HT1A receptor ligands []. These compounds are conformationally constrained analogs of the previously reported 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines. The trans isomers exhibited significantly higher affinity for 5-HT1A receptors compared to their cis counterparts.
Compound Description: p-MPPF is a potent and selective antagonist of both presynaptic and postsynaptic serotonin-1A (5-HT1A) receptors []. In various animal models, p-MPPF effectively blocked the effects of 5-HT1A agonists, such as 8-OH-DPAT, without exhibiting any intrinsic agonist activity. This compound's high affinity for 5-HT1A receptors and its ability to cross the blood-brain barrier make it a valuable tool for studying 5-HT1A receptor function in vivo.
1,2,5(6)-Trisubstituted Benzimidazole Derivatives
Compound Description: This study focused on synthesizing and evaluating the antimicrobial activity of a series of 1,2,5(6)-trisubstituted benzimidazole derivatives containing chloro, nitro, or methyl substituents at the 5(6) position and piperazine or piperidine rings at the 2 position []. Notably, compound 13, bearing a chlorine atom at the 5(6) position and a 4-methylpiperidin substituent at the 2 position, exhibited the most potent activity.
Compound Description: ML267 is a potent inhibitor of bacterial 4′-phosphopantetheinyl transferases (PPTases) []. It exhibits submicromolar inhibitory activity against bacterial Sfp-PPTase while showing no activity towards the human ortholog. ML267 demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.